

Protocol for Cefiderocol Susceptibility Testing in Iron-Depleted Media

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Compound of Interest

Compound Name: Cefiderocol catechol 3-methoxy

Cat. No.: B12776295

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

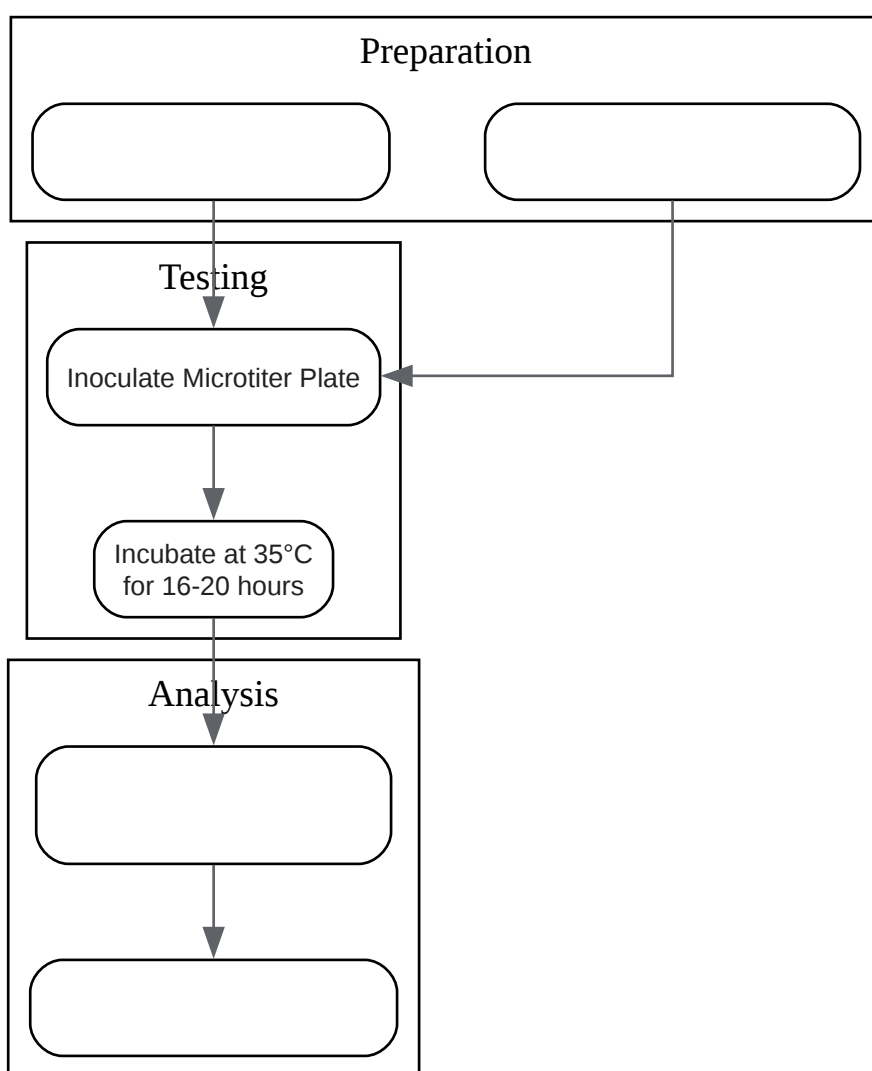
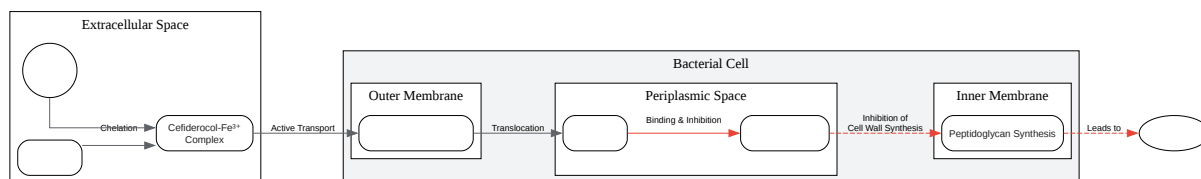
Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique "Trojan horse" mechanism of action, enabling it to actively enter bacterial cells by hijacking their iron uptake systems.^{[1][2][3]} This distinct mechanism necessitates specific in vitro susceptibility testing conditions to ensure accurate and reproducible results that correlate with in vivo efficacy.^{[4][5]} ^[6] Standard Mueller-Hinton broth contains variable concentrations of iron, which can interfere with the expression of bacterial iron transporters and, consequently, the activity of Cefiderocol. ^{[4][6]} Therefore, susceptibility testing for Cefiderocol, particularly through broth microdilution (BMD), must be performed in an iron-depleted medium to mimic the iron-limited environment of a host infection.^{[1][4][7]}

This document provides a detailed protocol for Cefiderocol susceptibility testing using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[2][8][9][10]}

Mechanism of Action of Cefiderocol

Cefiderocol's structure includes a catechol moiety that chelates iron, forming a complex that is actively transported across the outer membrane of Gram-negative bacteria via their native siderophore receptors.^[1] Once in the periplasmic space, Cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.



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